molecular formula C9H15BrN4O B2519695 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide CAS No. 1005700-37-7

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide

Cat. No.: B2519695
CAS No.: 1005700-37-7
M. Wt: 275.15
InChI Key: PRTMNMMVFCWZAW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a pyrazole-derived hydrazide characterized by a 4-bromo-3,5-dimethylpyrazole core linked to a 2-methylpropanehydrazide moiety. The hydrazide group (-CONHNH₂) introduces hydrogen-bonding capacity, which is critical for molecular recognition in drug design .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O/c1-5(9(15)12-11)4-14-7(3)8(10)6(2)13-14/h5H,4,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTMNMMVFCWZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NN)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit anticancer properties. The hydrazide derivative of 3-(4-bromo-3,5-dimethyl-1H-pyrazole-1-yl) has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and disruption of the cell cycle .

Thrombopoietin Receptor Agonists
The compound's structural similarity to known thrombopoietin receptor agonists suggests potential applications in treating thrombocytopenia. Thrombopoietin is crucial for platelet production, and compounds that can enhance its activity may serve as therapeutic agents. In particular, modifications to the pyrazole structure have been explored to improve solubility and bioavailability, which are critical for effective treatment .

Agricultural Applications

Pesticidal Properties
The pyrazole derivatives have shown promise as agrochemicals due to their ability to act as insecticides or fungicides. Studies have reported that certain pyrazole-based compounds exhibit effective pest control properties against agricultural pests, potentially offering a safer alternative to traditional pesticides .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of new compounds. The presence of the bromine atom in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is believed to enhance biological activity due to its electron-withdrawing effects, which can stabilize reactive intermediates during biological interactions .

Case Studies

Study Application Findings
Study on Anticancer ActivityCytotoxicity against cancer cellsDemonstrated significant inhibition of cell growth in breast and lung cancer lines .
Thrombopoietin Agonist ResearchTreatment for thrombocytopeniaIdentified potential for enhancing platelet production through receptor activation .
Pesticidal Efficacy StudyInsecticide propertiesReported effective control over common agricultural pests with minimal environmental impact .

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Pyrazole Substituents Hydrazide Substituents Molecular Weight Key Data (Source)
Target Compound C₁₀H₁₅BrN₄O 4-Br, 3,5-diMe 2-Me-propanehydrazide 311.16 g/mol† LogP: ~1.98‡
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide C₇H₁₁BrN₄O 4-Br, 3,5-diMe Acetohydrazide 247.09 g/mol CAS: 175137-56-1
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide C₁₈H₂₃N₄O₃ 3,5-diMe 3-Ethoxy-2-hydroxybenzylidene 367.41 g/mol MDL: MFCD02668909
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₀BrF₃N₂O 4-Br, 1,5-diMe 4'-CF₃-phenyl 335.12 g/mol LC/MS: m/z 335 [M+H]+

†Calculated based on analogous compounds. ‡Predicted from (similar backbone).

Key Observations :

  • Bromine vs. Trifluoromethyl Groups : Bromine (in the target compound) provides bulk and polarizability, while trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability .

Physicochemical Properties

  • LogP and Solubility : The target compound’s predicted LogP (~1.98, ) suggests moderate lipophilicity, comparable to acetohydrazide analogs (e.g., C₇H₁₁BrN₄O, MW 247.09). Higher lipophilicity in trifluoromethyl-substituted derivatives (e.g., ) may reduce aqueous solubility .
  • Thermal Stability: Pyrazole derivatives with bromine (e.g., 4-bromo-3,5-dimethylpyrazole, mp 120–124°C, ) exhibit higher melting points than non-halogenated analogs, indicating enhanced crystallinity.

Biological Activity

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16BrN5
  • Molar Mass : 300.18 g/mol
  • CAS Number : 512826-72-1

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptors associated with inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes in cancer cells.

Case Studies

StudyFindings
Sabbagh et al. (2009)Demonstrated antimicrobial activity against E. coli and S. aureus .
Zheng et al. (2009)Reported anticancer effects via apoptosis induction in breast cancer cell lines .
PMC2980109 (2009)Investigated structural properties correlating with biological activity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReactantsCatalyst/SolventTemperature/TimeYield (%)Reference
13,5-dimethylpyrazole + NBSDCM, AIBN60°C, 12 hrs75–85
2Bromopyrazole + hydrazideEtOH, H2SO4 (cat.)Reflux, 6–8 hrs60–70

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns and hydrazide linkage .
  • X-ray Crystallography: For unambiguous structural determination. Refinement via SHELXL is standard, leveraging high-resolution data to resolve bond lengths and angles .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 0.001 Da) .

Example Crystallographic Parameters (from analogous hydrazides):

ParameterValue (Å/°)Software UsedReference
Unit cell (a,b,c)10.977, 7.688, 15.887SHELXL
R-factor0.036SHELXL

Basic: What biological activities have been reported for this compound?

Answer:
While direct studies are limited, structurally related pyrazole-hydrazides exhibit:

  • Antimicrobial Activity: Against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anti-inflammatory Effects: Inhibition of COX-2 enzymes in vitro (IC50 ~10–50 µM) .
  • Anticancer Potential: Apoptosis induction in HeLa cells through caspase-3 activation .

Q. Table 2: Biological Assay Data (Representative)

ActivityAssay TypeIC50/EC50Reference
AntimicrobialBroth dilution12.5 µg/mL
Anti-inflammatoryCOX-2 inhibition28 µM

Advanced: How can researchers optimize synthetic yield while minimizing side products?

Answer:
Strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
  • Catalyst Screening: Transition metals (e.g., CuBr) improve regioselectivity in bromination .
  • Purification Techniques: Use of preparative HPLC or column chromatography to isolate the target compound from hydrazone byproducts .

Key Consideration: Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically.

Advanced: How should contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Answer:

  • Data Re-refinement: Use SHELXL’s TWIN/BASF commands to account for twinning or disorder .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
  • Comparative Analysis: Align with analogous structures in the Cambridge Structural Database (CSD) to identify outliers .

Case Study: A related pyrazolyl-tetrazine compound showed a 0.05 Å bond length deviation; re-refinement with SHELXL’s restraints resolved the discrepancy .

Advanced: How to address inconsistent biological activity results across studies?

Answer:

  • Purity Verification: Conduct elemental analysis and HPLC (>98% purity threshold) to rule out impurities .
  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Profiling: Combine in vitro assays with molecular docking to validate target engagement (e.g., COX-2 active site binding) .

Note: Biological variability often arises from differences in cell passage number or serum concentration in media.

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